Maltitol

Catalog No.
S595115
CAS No.
585-88-6
M.F
C12H24O11
M. Wt
344.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maltitol

CAS Number

585-88-6

Product Name

Maltitol

IUPAC Name

(2S,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol

Molecular Formula

C12H24O11

Molecular Weight

344.31 g/mol

InChI

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1

InChI Key

VQHSOMBJVWLPSR-WUJBLJFYSA-N

Solubility

Very soluble in water, slightly soluble in ethanol
In water, 1.0X10+6 mg/L /miscible/ at 25 °C (est)

Synonyms

maltitol

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O
  • Studies have investigated the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of maltitol against Streptococcus mutans, a bacterium linked to cavities []. The findings showed that maltitol could inhibit and potentially kill S. mutans at specific concentrations, suggesting its potential as an anti-cariogenic agent in dental products like toothpaste [].
  • Another area of research explores the impact of maltitol-containing chewing gum on dental plaque. Chewing gum itself may have minimal effect on plaque microbiota, but studies indicate that maltitol exposure in gum can reduce the abundance of several bacterial species, particularly those involved in the early stages of plaque biofilm formation []. This suggests that maltitol-containing gum might be beneficial for maintaining oral health.

Maltitol is a sugar alcohol (polyol) synthesized from maltose, a sugar found in grains []. It serves as a sugar substitute with applications in food science and dietary management due to its reduced calorie content and minimal impact on blood sugar levels [].


Molecular Structure Analysis

Maltitol possesses a complex molecular structure with the formula C₁₂H₂₄O₁₁. It shares similarities with both sugar and alcohol structures. The core structure resembles glucose (a simple sugar) with a hydroxyl group (-OH) replacing a hydrogen atom on the sixth carbon. This modification gives it the properties of a sugar alcohol [].


Chemical Reactions Analysis

Synthesis:

Maltitol is commercially produced through the hydrogenation of maltose obtained from starch []. The reaction can be represented as:

Maltose + H₂ → Maltitol []

Decomposition:

Maltitol can decompose at high temperatures, releasing heat and potentially forming various organic compounds like carbon dioxide and water. The exact decomposition pathway requires further investigation.

Maltitol's primary function is as a sugar substitute. It activates sweet taste receptors on the tongue to a similar degree as sugar but is incompletely absorbed by the intestines []. This results in a lower rise in blood sugar levels compared to sugar, making it suitable for diabetic individuals. Additionally, unlike sugar, maltitol does not promote tooth decay [].

Physical and Chemical Properties

  • Melting point: 145 °C []
  • Solubility: Highly soluble in water (up to 80% w/w) []
  • Stability: Stable under normal storage conditions

Maltitol is generally considered safe for consumption in moderate amounts []. However, excessive intake can cause gastrointestinal distress like bloating, gas, and diarrhea due to incomplete digestion by gut bacteria []. In rare cases, maltitol may cause allergic reactions in some individuals [].

Physical Description

DryPowder; Liquid
White crystalline powder
Solid

Color/Form

White powde

XLogP3

-5.2

LogP

log Kow = -5.61 (est)

Odor

Neutral

Melting Point

148 to 151 °C
146-147 °C
147-153°C

UNII

D65DG142WK

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 63 of 69 companies (only ~ 8.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

4.82X10-16 mm Hg at 25 °C (est)

Other CAS

585-88-6

Wikipedia

Maltitol

Use Classification

Food additives
Food Additives -> BULKING_AGENT; HUMECTANT; STABILIZER; SWEETENER; -> JECFA Functional Classes
Cosmetics -> Humectant; Masking; Moisturising; Skin conditioning

Methods of Manufacturing

For the production of maltitol, high-maltose glucose corn syrups are the starting material from which pure maltose is obtained by chromatographic separation on ion-exchange resins. Depending on the separation technique, maltose of varying purity (85-98%) is obtained.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
D-Glucitol, 4-O-.alpha.-D-glucopyranosyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Table of percent relative sweetness and caloric values: [Table#7908]
The relative sweetness of maltitol is generally given as 0.65, although values up to 0.9 are encountered in chocolates.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

The effects of maltitol and mannitol on the /gastrointestinal/ absorption of acetaminophen, sulfisoxazole and riboflavin in mice were investigated in a controlled double-blind fashion. Oral maltitol or mannitol was administered to 6 mice and 2 hr after ingestion the blood levels of the 3 drugs were found to be lower than in the controls, and drug absorption was inhibited. It was suggested that these results were caused by the action of maltitol and mannitol which accelerated small intestine motility, secretion and vascular permeability in the intestinal membrane. These changes may be mediated by biogenic amine, serotonin, histamine and polyamines in the small intestine.
To estimate the suppressive effect of partially hydrolyzed guar gum (PHGG) on transitory diarrhea induced by ingestion of a sufficient amount of maltitol or lactitol in female subjects. The first, the minimal dose level of maltitol and lactitol that would induce transitory diarrhea was estimated separately for each subject. Individual subject was administered a dose that increased by 5 g stepwise from 10 to 45 g until diarrhea was experienced. Thereafter, the suppressive effect on diarrhea was observed after each subject ingested a mixture of 5 g of PHGG and the minimal dose level of maltitol or lactitol. Thirty-four normal female subjects (21.3+/-0.9 years; 49.5+/-5.3 kg). Incidence of diarrhea caused by the ingestion of maltitol or lactitol and the ratio of suppression achieved by adding PHGG for diarrhea. The ingestion of amounts up to 45 g of maltitol, diarrhea caused in 29 of 34 subjects (85.3%), whereas the ingestion of lactitol caused diarrhea in 100%. The diarrhea owing to maltitol was improved in 10 of 28 subjects by the addition of 5 g of PHGG to minimal dose-induced diarrhea, and that owing to lactitol was in seven of 19 subjects. Adding 10 g of PHGG strongly suppressed the diarrhea caused by maltitol, and the cumulative ratio was 82.1% (23/28). The transitory diarrhea caused by the ingestion of maltitol or lactitol was clearly suppressed by the addition of PHGG. These results strongly suggest that diarrhea caused by the ingestion of a sufficient amount of non-digestible sugar substitute can be suppressed by the addition of dietary fiber.
The enhancing effects of maltitol (alpha-D-glucopyranosyl-1,4-sorbitol) on absorption of calcium by the rat intestine have been studied by use of [(45)Ca]CaCl2 in-vivo. After intragastric administration of [(45)Ca]CaCl2 solution with maltitol, plasma (45)Ca concentration remained at the maximum level for more than 80 min, whereas for animals given [(45)Ca]CaCl2 solution without maltitol, plasma (45)Ca concentration declined sharply after the peak. Determination of (45)Ca radioactivity remaining in the various segments of the gastrointestinal tract revealed that administration of maltitol elicited slower gastric emptying and slower intestinal transit, resulting in extensive (45)Ca distribution along the small intestine throughout the experimental period. The luminal contents of the small intestine were significantly higher in rats given maltitol than in the control group. These results suggest that the enhancing action of maltitol on intestinal calcium absorption could be attributed to reduced gastrointestinal calcium transit and increased luminal fluid content, presumably because of the osmotic activity of maltitol; this would not only accelerate the dissolution of calcium into the increased luminal contents, but also enable a larger area of the small intestine to absorb calcium for a longer period of time.
Dental caries and periodontal disease are wide-spread oral illnesses whose etiology is intimately associated with the consumption of carbohydrate sweeteners. ...Human clinical trials and several animal experiments have shown promising clinical results obtained by replacing sucrose with certain sugar alcohols (polyols). Among the sugar alcohols, the best results so far have been obtained with xylitol, which is chemically a pentitol containing five carbon atoms. Chewing gums containing xylitol have been shown to be strong instruments against caries in caries-active age-groups and in high-risk subjects. More research is needed to assess the ability of mixtures of xylitol with sorbitol, palatinit, maltitol, other sugar alcohols, and intense sweeteners to prevent oral plaque diseases. Although thorough clinical trials on the relationship between carbohydrate sweeteners and periodontal diseases have not been performed, the available data indicate that dietary polyols may have a restricted dampening effect on periodontal and gingival inflammations.

Stability Shelf Life

Maltitol has good thermal and chemical stability.

Dates

Modify: 2023-08-15

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